Cas no 2138199-69-4 (2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol)
2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol
- 2138199-69-4
- 2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
- EN300-1077943
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- Inchi: 1S/C14H19N3O/c1-2-5-10-8-12-15-14(11-6-3-4-7-11)16-17(12)13(18)9-10/h8-9,11H,2-7H2,1H3,(H,15,16)
- InChI Key: CGOPYRIDCATQCL-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCC)C=C2N=C(C3CCCC3)NN21
Computed Properties
- Exact Mass: 245.152812238g/mol
- Monoisotopic Mass: 245.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44.7Ų
2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077943-0.05g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1077943-0.1g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1077943-0.25g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1077943-0.5g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1077943-1.0g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1077943-2.5g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1077943-5.0g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1077943-10.0g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1077943-1g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1077943-5g |
2-cyclopentyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2138199-69-4 | 95% | 5g |
$2152.0 | 2023-10-28 |
2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-cyclopentyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol
Comprehensive Overview of 2-Cyclopentyl-7-Propyl-1,2,4-Triazolo[1,5-a]Pyridin-5-Ol (CAS No. 2138199-69-4)
The compound 2-cyclopentyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol (CAS No. 2138199-69-4) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This triazolopyridine derivative combines a cyclopentyl group at the 2-position and a propyl chain at the 7-position, which may influence its pharmacokinetic properties. Researchers are particularly interested in its hydrogen-bonding capabilities, attributed to the hydroxyl group at the 5-position, making it a candidate for drug design targeting enzymes or receptors.
In recent years, the demand for novel heterocyclic compounds like 2-cyclopentyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol has surged, driven by advancements in medicinal chemistry and crop protection. A 2023 study highlighted its potential as a kinase inhibitor, aligning with the growing focus on targeted cancer therapies. Meanwhile, its agrochemical applications are being explored due to its structural similarity to known pesticide intermediates. These dual-use characteristics make it a versatile subject for high-throughput screening platforms.
The synthesis of CAS 2138199-69-4 typically involves cyclocondensation reactions between cyclopentyl hydrazine derivatives and propyl-substituted pyridine precursors, followed by hydroxylation at the 5-position. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its purity, which is critical given the pharmaceutical industry's stringent QC standards. Notably, its logP value (estimated at 2.8) suggests moderate lipophilicity, a desirable trait for blood-brain barrier penetration in CNS drug development.
From an SEO perspective, trending queries related to this compound include "triazolopyridine solubility," "CAS 2138199-69-4 supplier," and "mechanism of triazolo[1,5-a]pyridines." These reflect user interests in physicochemical properties, commercial availability, and mode of action—topics addressed in this article. Furthermore, its potential role in neurodegenerative disease research (e.g., Alzheimer's) aligns with current biomedical trends, enhancing search relevance.
Environmental and regulatory compliance data for 2-cyclopentyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol remain limited, though its structural analogs show favorable biodegradation profiles. This gap presents opportunities for future studies on ecotoxicology and green chemistry adaptations. As AI-driven drug discovery accelerates, such compounds are increasingly modeled for virtual screening, highlighting the intersection of computational chemistry and experimental validation.
In summary, 2138199-69-4 exemplifies the innovation in small-molecule therapeutics and agrochemicals. Its balanced hydrophilic-lipophilic character, coupled with emerging applications in precision medicine and sustainable agriculture, positions it as a compound of enduring scientific and industrial interest. Ongoing research will likely uncover new dimensions of its utility, particularly in multi-target drug design strategies.
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